molecular formula C27H37N3O7S B021623 Darunavir-d9 CAS No. 1133378-37-6

Darunavir-d9

Katalognummer B021623
CAS-Nummer: 1133378-37-6
Molekulargewicht: 556.7 g/mol
InChI-Schlüssel: CJBJHOAVZSMMDJ-SYUAEXFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Darunavir-d9 is a stable isotope of the second-generation HIV-1-protease inhibitor . It is used for research purposes . Darunavir, the parent compound of Darunavir-d9, is an antiretroviral medication used to treat and prevent HIV/AIDS .


Synthesis Analysis

A practical synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of darunavir, has been described . The process involves several steps, starting from monopotassium isocitrate, obtained from a high-yielding fermentation fed by sunflower oil .


Molecular Structure Analysis

Darunavir-d9 has a structure similar to that of amprenavir . The molecular weight of Darunavir-d9 is 556.72, and its molecular formula is C27H28D9N3O7S .


Chemical Reactions Analysis

Darunavir is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes .


Physical And Chemical Properties Analysis

Darunavir is a peptidomimetic protease inhibitor (PI) that contains a bis-tetrahydro-furanyl (bis-THF) moiety and sulfonamide isostere . The molecular weight of Darunavir is 593.73 .

Wissenschaftliche Forschungsanwendungen

Formulation Development and Characterization of Darunavir and Ritonavir Sustained Release Tablets

Scientific Field

Pharmaceutical Research

Application Summary

Darunavir is a nonpeptidic inhibitor of protease and is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes. It is usually coadministered with low-dose ritonavir (Darunavir/r). Ritonavir is an inhibitor of CYP3A isoenzymes and pharmacologically enhances Darunavir which leads to increased plasma concentrations of darunavir and allows for daily lower dose .

Methods of Application

A combination SR formulation of Darunavir and Ritonavir was developed and evaluated. In vitro drug release of all formulations was carried out in dissolution medium 900ml of pH 3.0, 0.05 M Sodium Phosphate Buffer + 2% Tween 20 for 75 RPM USP II apparatus (paddle) .

Results or Outcomes

The results showed that all the formulations of matrix tablets showed good release of the drug from trialed formulations .

Preparation and Characterization of Two Immunogens and Production of Polyclonal Antibody with High Affinity and Specificity for Darunavir

Scientific Field

Analytical Chemistry

Application Summary

Darunavir (DRV) is a potent antiviral drug used for treatment of infections with human immunodeficiency virus (HIV). Effective and safe treatment with DRV requires its therapeutic drug monitoring (TDM) in patient’s plasma during therapy .

Methods of Application

Two new and different immunogens were prepared and characterized. These immunogens were the DRV conjugates with keyhole limpet hemocyanin (KLH) protein .

Results or Outcomes

The collected antiserum (polyclonal antibody) had very high affinity to DRV (IC 50 value = 0.2 ng mL −1; defining IC 50 as the DRV concentration that can inhibit antibody binding by 50% of its maximum binding) and high specificity to DRV among other drugs used in the combination therapy with DRV .

Mechanism of Action of the HIV-1 Reverse Transcriptase Enzyme

Scientific Field

Virology

Application Summary

Darunavir-d9 has been used in scientific research studies to delve into the mechanism of action of the HIV-1 reverse transcriptase enzyme .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained were not detailed in the source .

Delivery of Darunavir to the Brain

Scientific Field

Neurology

Application Summary

The aim of this study was to synthesize biodegradable polymeric NPs loaded with DRV and luminescent, nontoxic carbon dots (C-Dots) and investigate their ability to permeate through an artificial BBB .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Darunavir is being studied as a possible treatment for SARS-CoV-2, the coronavirus responsible for COVID-19, due to in vitro evidence supporting its ability to combat this infection . Clinical trials are underway .

Eigenschaften

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-SYUAEXFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darunavir-d9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darunavir-d9
Reactant of Route 2
Reactant of Route 2
Darunavir-d9
Reactant of Route 3
Reactant of Route 3
Darunavir-d9
Reactant of Route 4
Reactant of Route 4
Darunavir-d9
Reactant of Route 5
Darunavir-d9
Reactant of Route 6
Darunavir-d9

Citations

For This Compound
17
Citations
D AKILADEVI… - International Journal of …, 2021 - search.ebscohost.com
… analyte and inside norm (Darunavir-d9) were acquired from … (CXP) for darunavir and darunavir-d9-ISTD. The noticed [M+H]+ … m/z 557.2/401.2for darunavir-d9, ISTD The unit goal mode …
Number of citations: 0 search.ebscohost.com
A Fayet, A Béguin, B Zanolari, S Cruchon… - … of Chromatography B, 2009 - Elsevier
Raltegravir (RAL), maraviroc (MVC), darunavir (DRV), and etravirine (ETV) are new antiretroviral agents with significant potential for drug interactions. This work describes a sensitive …
Number of citations: 143 www.sciencedirect.com
A Gupta, P Singhal, PS Shrivastav, M Sanyal - Journal of Chromatography …, 2011 - Elsevier
… Stock solution (500 μg/mL) of the IS was prepared by dissolving 2.5 mg of darunavir-d9 in 5.0 mL of methanol. An aliquot of 20 μL of this solution was further diluted to 10.0 mL in the …
Number of citations: 34 www.sciencedirect.com
T Mishra, PS Shrivastav - The Scientific World Journal, 2014 - hindawi.com
Objectives. HIV protease inhibitors are used in the treatment of patients suffering from AIDS and they act at the final stage of viral replication by interfering with the HIV protease enzyme. …
Number of citations: 29 www.hindawi.com
A Jaiswal - Indian Journal of Chemical Technology (IJCT), 2021 - op.niscpr.res.in
The combination of Darunavir (DRV) and Ritonavir (RTV) at a dose of 800/100mg has exhibit durable efficacy in both untreated and treated HIV positive patients with no observed DRV …
Number of citations: 3 op.niscpr.res.in
DJ Murphy, D Desjardins… - Journal of …, 2014 - academic.oup.com
… , dapivirine-d11, darunavir and darunavir-d9, respectively. Each transition was alternately … and darunavir/darunavir-d9 displayed mean retention times of 2.8 and 2.4 min, respectively. …
Number of citations: 53 academic.oup.com
I Ebrahim, G Maartens, L Wiesner… - Journal of …, 2020 - academic.oup.com
… Darunavir-d9 was used as an internal standard (ISTD). The calibration curves fit quadratic regressions over the range of 30–10 000 ng/mL for darunavir based on the analyte/ISTD peak …
Number of citations: 9 academic.oup.com
A D'Avolio, M Simiele, L Baietto… - Therapeutic drug …, 2010 - journals.lww.com
… Moreover, this method used a very expensive IS (darunavir-d9) that is useful for simultaneous quantification of raltegravir, darunavir and ETV. …
Number of citations: 22 journals.lww.com
AJ Kleinman, C Xu, ML Cottrell… - Frontiers in …, 2020 - frontiersin.org
… Plasma and tissue homogenates were then extracted by protein precipitation with isotopically labeled internal standards (atazanavir-d5 and darunavir-d9 for tissue and plasma, …
Number of citations: 6 www.frontiersin.org
A Fayet Mello - 2010 - serval.unil.ch
… Single step extraction of RAL, MVC, DRV, ETV and RTV from plasma (100 μl) is performed by protein precipitation using 600 μl of acetonitrile, after the addition of 100 μl darunavir-d9 (…
Number of citations: 0 serval.unil.ch

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.